(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
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Overview
Description
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C13H21NO4 It is a derivative of octahydrocyclopenta[b]pyrrole, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the octahydrocyclopenta[b]pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines.
Scientific Research Applications
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Chemical Reactivity: The compound’s reactivity can lead to the formation of covalent bonds with target molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Lacks the Boc protecting group, making it more reactive.
Ramipril: A related compound used as an antihypertensive drug, featuring a similar core structure but with additional functional groups.
Uniqueness
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIOLLMOIIRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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